molecular formula C16H17BrN6 B7496190 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile

3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile

Cat. No. B7496190
M. Wt: 373.25 g/mol
InChI Key: OMGOPVRBFDOYQS-UHFFFAOYSA-N
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Description

3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile, also known as BRL-15572, is a chemical compound that has been the subject of extensive research due to its potential application in the field of neuroscience. This compound has shown promising results in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.

Mechanism of Action

3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and appetite. By blocking the 5-HT2C receptor, 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile increases the release of dopamine and norepinephrine in the brain, leading to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects
3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to its anxiolytic, antidepressant, and antipsychotic effects. 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has also been shown to decrease the release of corticotropin-releasing hormone (CRH), which is involved in the regulation of the stress response. This decrease in CRH release may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile is its selectivity for the 5-HT2C receptor, which reduces the risk of off-target effects. 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has also been shown to have a favorable pharmacokinetic profile, making it suitable for use in animal models. However, one of the limitations of 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile is its low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research of 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile. One area of interest is its potential application in the treatment of obesity. The 5-HT2C receptor is involved in the regulation of appetite, and 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has been shown to decrease food intake in animal models. Another area of interest is its potential application in the treatment of drug addiction. 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has been shown to reduce the rewarding effects of cocaine in animal models, suggesting that it may be a useful adjunct therapy for the treatment of drug addiction. Additionally, further studies are needed to elucidate the long-term effects of 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile on neurotransmitter systems and behavior.
Conclusion
In conclusion, 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile is a promising compound that has shown potential application in the treatment of various neurological disorders. Its selectivity for the 5-HT2C receptor, favorable pharmacokinetic profile, and anxiolytic, antidepressant, and antipsychotic effects make it a valuable tool for researchers in the field of neuroscience. Further research is needed to explore its potential applications in the treatment of obesity and drug addiction, as well as to elucidate its long-term effects on neurotransmitter systems and behavior.

Synthesis Methods

The synthesis method of 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile involves the reaction of 5,6-dimethylpyridazine-4-carbonitrile with 5-bromo-2-chloropyridine and piperazine in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile. This synthesis method has been optimized to produce high yields of pure 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile, making it a reliable and efficient process for the production of this compound.

Scientific Research Applications

3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has been extensively studied for its potential application in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile has also been shown to enhance the effects of other drugs used in the treatment of neurological disorders, such as selective serotonin reuptake inhibitors (SSRIs) and antipsychotics.

properties

IUPAC Name

3-[4-(5-bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6/c1-11-12(2)20-21-16(14(11)9-18)23-7-5-22(6-8-23)15-4-3-13(17)10-19-15/h3-4,10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGOPVRBFDOYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCN(CC2)C3=NC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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